molecular formula C18H20N6OS B1669385 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine CAS No. 693228-63-6

4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine

Cat. No. B1669385
M. Wt: 368.5 g/mol
InChI Key: GPSZYOIFQZPWEJ-UHFFFAOYSA-N
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Patent
US07897605B2

Procedure details

By condensation between N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (prepared from 1-(2-amino-4-methyl-thiazol-5-yl)-ethanone and N,N-dimethylformamide dimethylacetal) and N-(4-morpholin-4-yl-phenyl)-guanidine nitrate. Yellow solid. M.p. 300-304° C.: 1H-NMR (DMSO-d6) δ: 2.46 (s, 3H, CH3), 3.07 (m, 4H, CH2), 3.76 (m, 4H, CH2), 6.85 (d, 1H, J=5.3 Hz, pyrimidinyl-H), 6.92 (m, 2H, Ph-H), 7.53 (br. s, 1H, NH), 7.67 (m, 2H, Ph-H), 8.30 (d, 1H, J=5.4 Hz, pyrimidinyl-H), 9.25 (br. s, 1H, NH). MS (ESI+) m/z 369 [M+H]+ (C18H20N6OS requires 368.5).
Name
N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(4-morpholin-4-yl-phenyl)-guanidine nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[S:11][C:10]([N:12]=CN(C)C)=[N:9][C:8]=1[CH3:17])=O.[N+]([O-])(O)=O.[N:23]1([C:29]2[CH:34]=[CH:33][C:32]([NH:35][C:36]([NH2:38])=[NH:37])=[CH:31][CH:30]=2)[CH2:28][CH2:27][O:26][CH2:25][CH2:24]1>>[NH2:12][C:10]1[S:11][C:7]([C:5]2[CH:4]=[CH:3][N:38]=[C:36]([NH:35][C:32]3[CH:31]=[CH:30][C:29]([N:23]4[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)=[CH:34][CH:33]=3)[N:37]=2)=[C:8]([CH3:17])[N:9]=1 |f:1.2|

Inputs

Step One
Name
N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=CC(=O)C1=C(N=C(S1)N=CN(C)C)C)C
Name
N-(4-morpholin-4-yl-phenyl)-guanidine nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-].N1(CCOCC1)C1=CC=C(C=C1)NC(=N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1SC(=C(N1)C)C1=NC(=NC=C1)NC1=CC=C(C=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.